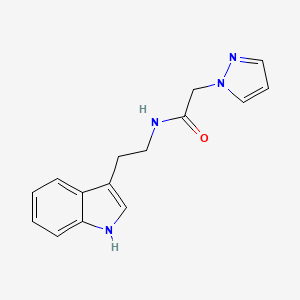
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One research avenue has focused on the synthesis of novel heterocyclic compounds, leveraging reactions like the Mannich reaction to create N,S-containing heterocycles, which are of interest due to their potential biological activities (Dotsenko et al., 2012). Similarly, the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been explored, starting from specific pyridine and fused pyridine derivatives, to investigate their antimicrobial and antioxidant activity (Flefel et al., 2018).
Biological Activity Investigations
The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, with subsequent investigation into their biological activities, illustrates the application of this compound in creating derivatives with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Another study synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, evaluating their analgesic and antiparkinsonian activities, showcasing the chemical's utility in pharmacological research (Amr et al., 2008).
Antitubercular and Antibacterial Activities
Research has also been conducted on designing and synthesizing carboxamide derivatives for antitubercular and antibacterial activities, including in silico docking studies to explore their interactions with target proteins (Bodige et al., 2020). This highlights the compound's role in developing new therapeutic agents.
Inhibitors of Enzymes and Receptors
The synthesis of inhibitors for specific enzymes and receptors, such as Aurora kinase inhibitors and Mycobacterium tuberculosis GyrB inhibitors, demonstrates the compound's significance in cancer treatment and tuberculosis management, respectively (ヘンリー,ジェームズ, 2006; Jeankumar et al., 2013).
Structural and Electronic Properties Exploration
Additionally, the study of the structural and electronic properties of anticonvulsant drugs that are structurally similar to the compound provides insights into their physicochemical characteristics and potential medicinal applications (Georges et al., 1989).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZOEOSTBITKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)








![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)